3-[(1S)-1-hydroxypropyl]phenol
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Overview
Description
3-[(1S)-1-hydroxypropyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This compound is specifically a derivative of phenol, where a hydroxypropyl group is attached to the third carbon of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-hydroxypropyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with a halogenated phenol, the hydroxypropyl group can be introduced using a nucleophilic reagent under controlled conditions . Another method involves the hydroxylation of arylboronic acids using hydrogen peroxide and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-hydroxypropyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the specific reaction .
Scientific Research Applications
3-[(1S)-1-hydroxypropyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1S)-1-hydroxypropyl]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, it may interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Hydroxyphenylacetic acid: A phenolic compound with a carboxyl group attached to the benzene ring.
2,4-Dihydroxybenzoic acid: A phenolic compound with two hydroxyl groups and a carboxyl group attached to the benzene ring.
Uniqueness
3-[(1S)-1-hydroxypropyl]phenol is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This structural modification can enhance its solubility, reactivity, and potential biological activities compared to other phenolic compounds .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-[(1S)-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3/t9-/m0/s1 |
InChI Key |
ZWEWBWNQZUJOIF-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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